Product packaging for Des-4-fluorobenzyl mosapride(Cat. No.:CAS No. 152013-26-8)

Des-4-fluorobenzyl mosapride

Número de catálogo: B030286
Número CAS: 152013-26-8
Peso molecular: 313.78 g/mol
Clave InChI: HQOQHUQAQLNFOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Des-4-fluorobenzyl Mosapride is a significant carboxylic acid metabolite of the gastroprokinetic agent Mosapride. This compound is primarily employed in pharmacological and metabolic research to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. Its primary research value lies in its role as a reference standard in analytical chemistry, enabling the precise quantification and identification of mosapride metabolites in biological matrices such as plasma, urine, and feces using techniques like LC-MS/MS and HPLC. Unlike the parent compound, which is a potent and selective 5-HT4 receptor agonist that stimulates acetylcholine release in the enteric nervous system to enhance gastrointestinal motility, this compound lacks the 4-fluorobenzyl group attached to the nitrogen of the piperidine ring. This structural difference is critical for studying structure-activity relationships (SAR) and understanding the metabolic dealkylation pathways of mosapride. Researchers utilize this metabolite to investigate the mechanisms underlying the drug's efficacy and to assess potential drug-drug interactions, thereby contributing to the development of safer and more effective gastroprokinetic therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClN3O3 B030286 Des-4-fluorobenzyl mosapride CAS No. 152013-26-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934399
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152013-26-8
Record name 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES-4-FLUOROBENZYL MOSAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies for Des 4 Fluorobenzyl Mosapride

Synthetic Pathways of Mosapride (B1662829) Precursors Relevant to Metabolite Formation

The formation of Des-4-fluorobenzyl mosapride results from the metabolism of mosapride, primarily through an N-dealkylation reaction that removes the 4-fluorobenzyl group from the morpholine (B109124) ring. google.comnih.govresearchgate.net Therefore, the synthetic pathways of mosapride itself are directly relevant to understanding the origin of this metabolite. The synthesis of mosapride serves as the foundational chemistry for obtaining its metabolites.

Key metabolic reactions for mosapride in the human body include N-defluorobenzylation, opening of the morpholine ring, and N-oxidation. google.com The primary metabolic pathway leading to this compound is the enzymatic cleavage of the bond connecting the benzyl (B1604629) group to the nitrogen atom of the morpholine ring. To confirm the structures of metabolites like this compound, researchers have synthetically prepared these compounds. nih.gov

A representative synthesis of a mosapride precursor involves the reaction of N-(2,3-epoxypropyl)phthalimide with 4-fluorobenzylamine. This is a crucial step in constructing the substituted morpholine ring system that is characteristic of mosapride and its derivatives. The general approach to synthesizing mosapride and its metabolites often involves multi-step sequences that build the substituted benzamide (B126) and the functionalized morpholine moieties separately before coupling them.

Reagent/IntermediateRole in Synthesis
4-amino-5-chloro-2-ethoxybenzoic acidCore benzamide structure
(2-Morpholinyl)methanamineIntermediate for the morpholine side chain
4-Fluorobenzyl chlorideIntroduction of the 4-fluorobenzyl group

Laboratory Synthesis and Confirmation of this compound Structure

The definitive identification of a drug metabolite relies on comparing the isolated metabolite with a synthetically prepared, pure reference standard. The laboratory synthesis of this compound has been undertaken to confirm its structure as proposed from metabolic studies. nih.gov

The chemical structure of this compound is 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide. lgcstandards.com Its synthesis allows for the unambiguous confirmation of the metabolite's identity through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The comparison of the chromatographic and spectral properties of the synthetic compound with those of the metabolite isolated from biological matrices provides conclusive evidence of its structure.

PropertyThis compound
Chemical Name 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol

Synthesis of Isotopic Analogs (e.g., this compound-d5) for Research

Isotopically labeled internal standards are essential for the accurate quantification of drug metabolites in complex biological samples using mass spectrometry. This compound-d5 is a deuterated analog of the metabolite that serves this critical role in pharmacokinetic and pharmacodynamic studies. chem960.com The incorporation of five deuterium (B1214612) atoms into the ethoxy group enhances its mass, allowing it to be distinguished from the endogenous metabolite while maintaining similar chemical and physical properties. chem960.comsynzeal.com

The synthesis of this compound-d5 has been optimized to achieve high yields and purity. chem960.com A novel synthetic route has been reported with a yield of 92% and a purity greater than 99.5%. chem960.com This improved scalability facilitates its broader application in clinical research. The chemical name for this isotopic analog is 4-amino-5-chloro-2-(ethoxy-d5)-N-(morpholin-2-ylmethyl)benzamide. synzeal.com

Isotopic AnalogChemical NamePurpose
This compound-d54-amino-5-chloro-2-(ethoxy-d5)-N-(morpholin-2-ylmethyl)benzamideInternal standard for quantitative mass spectrometry

Derivatization for Analytical and Mechanistic Studies (e.g., N,N-Diacetyl this compound)

Chemical derivatization is a technique used to modify a compound to enhance its analytical properties or to probe its chemical reactivity. N,N-Diacetyl this compound is a derivative of the primary metabolite where acetyl groups have been added to the primary amine on the benzamide ring and the secondary amine in the morpholine ring.

This derivatization can be useful for several analytical purposes, such as improving chromatographic separation or altering the fragmentation pattern in mass spectrometry to facilitate structural elucidation. The chemical name for this derivative is 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide. lgcstandards.com The availability of such derivatives as reference materials supports advanced analytical and mechanistic studies. ondemand.com

DerivativeChemical NamePotential Application
N,N-Diacetyl this compound4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamideEnhanced analytical detection and mechanistic studies

Pharmacological and Molecular Investigations

Receptor Pharmacology and Binding Profiles

The interaction of Des-4-fluorobenzyl Mosapride (B1662829) with various neurotransmitter receptors defines its therapeutic action and selectivity. Its activity is primarily centered on the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system, specifically the 5-HT4 and 5-HT3 subtypes.

5-HT4 Receptor Agonistic Activity

Des-4-fluorobenzyl Mosapride is an agonist at the 5-HT4 receptor. medchemexpress.com Its activity at this receptor is central to its pharmacological effects. Studies conducted on isolated human atrial preparations, which express 5-HT4 receptors, have demonstrated that both Mosapride and its primary metabolite, this compound, can time-dependently increase the force of contraction. nih.gov This positive inotropic effect is indicative of agonistic activity at the human 5-HT4 receptor. nih.govresearchgate.net

Comparison of Agonistic Activity with Mosapride and Other Analogs

Research indicates that the parent compound, Mosapride, acts as a partial agonist at the 5-HT4 receptor when compared to the endogenous ligand, serotonin. nih.gov In functional assays, Mosapride was found to be less potent and effective than serotonin at inducing responses in tissues expressing the human 5-HT4 receptor. nih.gov

Table 1: In Vitro 5-HT4 Receptor Activity of Mosapride
PreparationAssay TypeValue
Guinea Pig StriatumReceptor Binding (IC50)113 nM
Guinea Pig IleumReceptor Binding (Ki)84.2 nM
Rat Esophagus (Carbachol-precontracted)Functional Assay - Relaxation (EC50)208 nM
Guinea Pig Ileum (Electrically evoked contractions)Functional Assay - Enhancement (EC50)73 nM
Guinea Pig Distal ColonFunctional Assay - Contraction (EC50)3029 nM

This data pertains to the parent compound, Mosapride, and indicates its affinity and functional activity at 5-HT4 receptors across different gastrointestinal tissues. researchgate.net

5-HT3 Receptor Antagonistic Effects

In addition to its 5-HT4 agonism, this compound also possesses antagonistic properties at the 5-HT3 receptor. labshake.com The parent compound, Mosapride, is characterized as a 5-HT3 receptor antagonist, with some studies further defining it as a partial antagonist. nih.govgraphyonline.comnih.govics.org This dual action on both 5-HT4 and 5-HT3 receptors is a key feature of the pharmacological profile of Mosapride and its active metabolite.

Absence of Affinity for Other Receptors (e.g., D2, α1, 5-HT1, 5-HT2)

A significant characteristic of the parent compound, Mosapride, is its high selectivity. Unlike earlier gastroprokinetic agents such as metoclopramide, Mosapride does not exhibit antagonistic activity at dopamine (B1211576) D2 receptors. graphyonline.comnih.govics.org This selectivity is important as it avoids the potential for extrapyramidal side effects associated with D2 receptor blockade. While specific binding studies comprehensively detailing the affinity of this compound for a wide panel of other receptors, including D2, α1-adrenergic, 5-HT1, and 5-HT2 receptors, are not specified in the reviewed literature, the known selectivity of the parent compound suggests a focused mechanism of action.

Cellular and Subcellular Mechanism of Action

The receptor-level interactions of this compound translate into specific cellular responses within the gastrointestinal tract, primarily through the modulation of neurotransmitter release.

Acetylcholine (B1216132) Release Enhancement

The primary mechanism through which this compound exerts its prokinetic effects is by enhancing the release of acetylcholine (ACh) from cholinergic neurons in the enteric nervous system. researchgate.netnih.govics.org This action is a direct consequence of its agonistic activity at 5-HT4 receptors located on these neurons. researchgate.net The stimulation of 5-HT4 receptors in the myenteric plexus initiates a signaling cascade that facilitates cholinergic excitatory neurotransmission. researchgate.netnih.gov The subsequent release of ACh leads to the contraction of smooth muscle in the gastrointestinal wall, thereby enhancing motility. researchgate.net The stimulatory effect of Mosapride on colonic muscle contraction has been shown to be attenuated by atropine, a muscarinic acetylcholine receptor antagonist, which confirms the critical role of the cholinergic pathway in its mechanism of action. nih.gov

In Vitro Pharmacodynamic Studies

The pharmacodynamic effects of this compound have been characterized in various isolated tissue models. As an active metabolite of mosapride, its actions are often studied alongside the parent compound. nih.gov

In studies using isolated paced human right atrial preparations (HAP), both mosapride and its primary metabolite, this compound, were found to time-dependently increase the force of contraction under isometric conditions. nih.govnih.govresearchgate.net This positive inotropic effect was notably observed only in the presence of cilostamide (B1669031), a phosphodiesterase III inhibitor. nih.govnih.govresearchgate.net These findings suggest that this compound can act as a partial agonist at 5-HT4-serotonin receptors in the human atrium. nih.govnih.gov

CompoundTissue PreparationObserved EffectConditions
This compoundHuman Atrial Preparations (HAP)Increased force of contraction nih.govnih.govresearchgate.netIn the presence of cilostamide (1 μM) nih.govnih.govresearchgate.net
Mosapride (Parent Compound)Human Atrial Preparations (HAP)Increased force of contraction nih.govnih.govresearchgate.netIn the presence of cilostamide (1 μM) nih.govnih.govresearchgate.net
Mosapride (Parent Compound)Guinea Pig IleumIncreased peristaltic contraction velocity and peaks nih.govelsevierpure.comN/A
Mosapride (Parent Compound)Guinea Pig StomachIncreased amplitude of contraction waves nih.govelsevierpure.comWith electrical stimulation nih.govelsevierpure.com

The pharmacological effects of compounds are typically dependent on their concentration at the site of action, a relationship often characterized by a dose-response curve. pharmacologyeducation.orgpharmacologyeducation.org For this compound and its parent compound, mosapride, effects have been shown to be concentration-dependent.

In studies on isolated guinea pig ileum, mosapride was found to increase the number of peaks and the propagation velocity of peristaltic contractions in a concentration-dependent fashion. nih.gov Mosapride also inhibits 5-HT3 receptor currents in a concentration-dependent manner. nih.gov In human atrial preparations, mosapride (at 10 µM) shifted the concentration-response curves for serotonin to the right, which is characteristic of a partial agonist. nih.govnih.gov The positive inotropic effect of both mosapride and its primary metabolite, this compound, on human atrial tissue was observed to be time- and concentration-dependent. researchgate.net This indicates that as the concentration of this compound increases, a greater pharmacological response, such as an increased force of cardiac contraction, is observed up to a certain maximum effect (Emax). nih.govpharmacologyeducation.org

In Vivo Pharmacological and Physiological Effects

Gastrointestinal Motility Modulation

Des-4-fluorobenzyl mosapride (B1662829), alongside its parent compound mosapride, primarily exerts its effects on the gastrointestinal tract by acting as a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. This agonism facilitates the release of acetylcholine (B1216132) from cholinergic neurons within the myenteric plexus, leading to enhanced gastrointestinal motility.

Mosapride and its metabolite, des-4-fluorobenzyl mosapride, have been shown to enhance gastric emptying. Stimulation of 5-HT4 receptors by these compounds enhances gastrointestinal motility and accelerates gastric emptying researchgate.net. Studies have demonstrated that mosapride can effectively recover delayed gastric emptying nih.gov. Specifically, research has shown that mosapride administration significantly increases gastric emptying nih.gov. This prokinetic effect is crucial for the proper transit of intraluminal contents frontiersin.org. The mechanism involves the stimulation of 5-HT4 receptors, which causes contractions mediated by cholinergic neurons nih.gov. In clinical settings, mosapride has been observed to enhance gastric emptying in patients with functional dyspepsia and gastroesophageal reflux disease researchgate.netwjgnet.com.

Table 1: Effects on Gastric Emptying
CompoundEffectMechanism of ActionSupporting Evidence
Mosapride/Des-4-fluorobenzyl MosaprideAccelerates gastric emptyingSelective 5-HT4 receptor agonism, leading to acetylcholine releaseStudies show recovery of delayed gastric emptying and increased gastric motility researchgate.netnih.govnih.gov.

The prokinetic effects of mosapride and its metabolite extend to the duodenum and colon. Mosapride enhances motility in both the upper (stomach and duodenum) and lower (colon) digestive tracts coloproctol.org. In guinea pigs, mosapride was found to enhance contraction in both the proximal and distal colon, with a more prominent effect in the proximal colon nih.gov. This effect is mediated through the stimulation of 5-HT4 receptors in the myenteric plexus nih.gov. Studies in rats have also shown that intracolonic administration of mosapride significantly increases colonic motility jnmjournal.org. This suggests a direct action on the colon, potentially bypassing first-pass metabolism which could alter its effects jnmjournal.org.

Research indicates that mosapride can positively influence defecation. In a study involving patients with Parkinson's disease and constipation, mosapride objectively improved stool frequency and subjectively improved stool evacuation nih.gov. Another study on diabetic patients with constipation found that mosapride administration resulted in increased bowel frequency nih.govresearchgate.net. This suggests that the compound's prokinetic effects on the colon translate into tangible improvements in defecation responses.

The fundamental mechanism behind the gastrointestinal effects of mosapride and this compound is the stimulation of the gastrointestinal nerve plexus researchgate.net. By acting as a selective 5-HT4 receptor agonist, it facilitates the release of acetylcholine from the enteric cholinergic neurons nih.gov. This targeted action on the myenteric plexus enhances coordinated muscular contractions of the gastrointestinal tract, thereby promoting motility researchgate.netresearchgate.net. This selective action avoids interaction with other receptors like 5-HT1, 5-HT2, dopamine (B1211576) D2, or adrenergic receptors, which is a notable characteristic of its pharmacological profile nih.gov.

Beyond Gastrointestinal System: Exploratory Pharmacological Research

While the primary focus of research has been on the gastrointestinal system, some studies have explored the pharmacological effects of this compound and its parent compound on other systems, notably the cardiovascular system.

Studies have investigated the cardiac effects of mosapride and this compound. In isolated guinea pig papillary muscles, mosapride and its main metabolite, this compound, did not affect action potentials at a concentration of 10 microM, suggesting a low risk of inducing prolongation of the electrocardiographic QT interval nih.gov. However, other research indicates that mosapride can act as a partial agonist at 5-HT4-serotonin receptors in the human atrium nih.gov. In isolated atrial preparations from mice with cardiac overexpression of human 5-HT4 receptors, mosapride increased the force of contraction and beating rate nih.govresearchgate.net. In human atrial preparations, both mosapride and des-4-fluorobenzyl-mosapride were found to increase the force of contraction, an effect mediated via 5-HT4 receptors nih.gov. It is important to note that these effects were observed under specific experimental conditions, and in healthy human volunteers, mosapride citrate (B86180) did not significantly change blood pressure or heart rate nih.gov.

Table 2: Cardiovascular Effects
CompoundObserved EffectExperimental ModelKey Findings
This compoundNo effect on cardiac action potentialsGuinea pig isolated papillary musclesDid not affect action potentials at 10 microM nih.gov.
MosaprideIncreased force of contraction and beating rateIsolated atrial preparations from mice with human 5-HT4 receptor overexpressionDemonstrated partial agonism at cardiac 5-HT4 receptors nih.govresearchgate.net.
Mosapride and this compoundIncreased force of contractionHuman atrial preparationsEffect mediated via 5-HT4 receptors nih.gov.
Mosapride CitrateNo significant change in blood pressure or heart rateHealthy adult volunteersDid not influence autonomic nervous activity nih.gov.

Potential Neurological Interactions (e.g., Antiepileptic Effects)

This compound, a principal metabolite of mosapride, has been identified as a key contributor to the potential antiepileptic effects observed with the administration of its parent compound. The proposed mechanism for this neurological interaction is centered on its potent antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.

Research has indicated that this compound exhibits a significantly stronger antagonistic effect on the 5-HT3 receptor compared to mosapride itself. This heightened activity is believed to be instrumental in blocking excitatory synaptic transmission in various regions of the brain, including the hippocampal CA1 area, the entorhinal cortex, and the substantia nigra. By inhibiting these pathways, the metabolite may effectively block the transmission of epileptic impulses, thereby exerting an antiepileptic effect. This targeted action on 5-HT3 receptors within the central nervous system suggests a specific mechanism through which this compound may contribute to the management of epilepsy.

FeatureDescription
Compound This compound
Parent Compound Mosapride
Proposed Mechanism of Action Strong 5-HT3 receptor antagonism
Affected Brain Regions Hippocampal CA1 area, Entorhinal cortex, Substantia nigra
Effect Blockade of excitatory synaptic transmission
Potential Therapeutic Application Antiepileptic

Influence on Gut Microbiota and Related Pathologies

While direct studies on the influence of this compound on gut microbiota are limited, research on its parent compound, mosapride, provides significant insights into its potential effects. Studies in animal models, particularly in the context of liver cirrhosis, have demonstrated that mosapride can play a crucial role in modulating the gut microbiota and mitigating related pathologies such as bacterial translocation and endotoxemia.

Impaired intestinal motility is often associated with a disruption of the gut microbiota equilibrium, which can lead to an overgrowth of pathogenic bacteria and subsequent translocation of these bacteria and their toxins into the bloodstream. Mosapride, by enhancing intestinal motility, has been shown to help restore the balance of the intestinal microbiota. This regulatory effect contributes to a decrease in plasma endotoxin (B1171834) levels and a reduction in bacterial translocation.

In studies involving cirrhotic rats, mosapride treatment was found to significantly alter the composition of the gut microbiota. Specific changes included shifts in the abundance of various bacterial phyla and genera. For instance, an increase in the diversity of the gut microbiota was observed, which is generally associated with a healthier gut environment. The table below summarizes some of the key bacterial taxa that were influenced by mosapride administration in these preclinical studies. These findings suggest a therapeutic potential for mosapride and its metabolites in conditions characterized by dysbiosis and associated complications.

Phylum/Family/GenusObserved Change with Mosapride Treatment
Bacteroidetes Change in abundance
Prevotellaceae Change in abundance
Alloprevotella Change in abundance
Ruminiclostridium Change in abundance
Negativicutes Change in abundance
Selenomonadales Change in abundance
Veillonellaceae Change in abundance
Anaerovibrio Change in abundance
Campylobacterales Change in abundance
Epsilonbacteraeota Change in abundance
Helicobacter Change in abundance
Oscillibacter Change in abundance
Verrucomicrobiales Change in abundance
Akkermansia Change in abundance
Intestinimonas Change in abundance
Eubacterium Change in abundance
Clostridiaceae Change in abundance
Clostridium Change in abundance
Bacteroides Change in abundance
Tyzzerella Change in abundance
Actinobacteria Change in abundance
Bifidobacteriales Change in abundance

Disposition and Excretion Research

Bioanalytical Methodologies for Detection and Quantification

Accurate measurement of Des-4-fluorobenzyl mosapride (B1662829) in biological samples is crucial for pharmacokinetic studies. To this end, researchers have developed and utilized sophisticated analytical techniques.

A highly sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the simultaneous determination of mosapride and its metabolites, including Des-4-fluorobenzyl mosapride, in rat plasma. nih.gov This method employs a BEH C18 column for chromatographic separation with a gradient elution mobile phase consisting of acetonitrile (B52724) and 0.2% formic acid in water. nih.gov The flow rate is maintained at 0.25 mL/min. nih.gov Detection is achieved using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM), where the specific ion transition monitored for this compound is m/z 314→198. nih.gov This UPLC-MS/MS method has been validated and successfully applied to pharmacokinetic, distribution, and excretion studies in rats. nih.govsemanticscholar.org

High-performance liquid chromatography (HPLC) methods have also been developed for the analysis of mosapride and its metabolites.

While detailed methodologies for the chromatographic separation of this compound have been published, the specific retention times are often dependent on the exact system and conditions used and are not consistently reported across studies. For the UPLC-MS/MS method described, the total run time for the chromatographic separation is 4 minutes. nih.gov

Distribution Studies in Biological Matrices

Following administration of mosapride, this compound is distributed throughout the body and can be found in various tissues and biological fluids.

Studies in rats have shown that mosapride and its metabolites are distributed rapidly and widely into various tissues. nih.govsemanticscholar.org The highest concentrations of the parent drug and another major metabolite were observed in the duodenum, followed by the cecum. nih.govsemanticscholar.org While specific concentration data for this compound in these tissues is not detailed in the available literature, its widespread distribution as a metabolite is a key aspect of its pharmacokinetic profile.

Excretion studies in rats have quantified the elimination of this compound. A significant portion of the administered dose of mosapride is recovered as its metabolites in urine, feces, and bile. For this compound (referred to as M1 in the study), it was found to be the metabolite excreted in the largest percentage. nih.govsemanticscholar.org

In male rats, a total of 36.9% of the administered dose was recovered as this compound, while in female rats, it was 24.3%. nih.govsemanticscholar.org The primary route of excretion for this metabolite is through the urine. nih.govsemanticscholar.org

Cumulative Excretion of this compound in Rats (% of Administered Dose)

ExcretaMale Rat (%)Female Rat (%)
UrineData not specifiedData not specified
FecesData not specifiedData not specified
BileData not specifiedData not specified
Total36.924.3

Note: The table reflects the total cumulative excretion of this compound. The breakdown by excreta type for this specific metabolite was not detailed in the source.

Following oral administration of mosapride citrate (B86180) in rats, there are notable sex-related differences in the plasma concentrations of this compound. In male rats, the maximum plasma concentration (Cmax) of this compound was found to be 277 ng/mL, which was six times higher than that of the parent compound. Conversely, in female rats, the Cmax of the metabolite was 149 ng/mL, approximately one-fifth of the parent drug's concentration.

In dogs and monkeys, the Cmax of this compound was observed to be nearly equivalent to that of unchanged mosapride. nih.gov

Peak Plasma Concentrations (Cmax) of this compound

SpeciesSexCmax (ng/mL)
RatMale277
Female149
DogMale & Female~207
MonkeyMale & Female~862

*Cmax of this compound was reported to be virtually equivalent to that of the unchanged drug.

Regarding its interaction with plasma proteins, in-vitro studies using human serum have shown that this compound is highly protein-bound. The plasma protein binding rate is reported to be 99.0% when measured by ultrafiltration or equilibrium dialysis methods.

Passage Across the Blood-Brain Barrier

Detailed research specifically outlining the passage of this compound across the blood-brain barrier is not extensively available in the reviewed scientific literature. While studies confirm that Mosapride and its metabolites are distributed widely and rapidly in various tissues, specific data on brain tissue concentration for this compound remains limited. nih.govresearchgate.net

Excretion Kinetics and Routes

The excretion of this compound, also known as M1, occurs through multiple routes, primarily via urine and feces. nih.gov

In studies conducted on rats, this compound was identified as the metabolite excreted in the largest percentage. nih.gov After administration of the parent compound, Mosapride, a significant portion of the dose is recovered in urine, feces, and bile. In male rats, a total of 71.8% of the administered dose was recovered, with 37.6% in urine, 22.4% in feces, and 11.8% in bile. nih.gov In female rats, a total of 66.3% was recovered, distributed as 35.7% in urine, 22.8% in feces, and 7.8% in bile. nih.gov The total cumulative excretion of this compound was approximately 36.9% of the administered dose in male rats and 24.3% in female rats. nih.gov

In healthy human volunteers, the primary route of excretion for this compound is urinary. Within 48 hours of a single oral dose of the parent compound, approximately 7.0% to 11.0% of the dose is excreted in the urine as this compound.

The following table summarizes the cumulative excretion of this compound in rats.

SpeciesSexCumulative Excretion (% of Administered Dose)
RatMale36.9%
RatFemale24.3%

Comparative Disposition Across Species (e.g., Human vs. Rat)

The disposition and metabolic profile of Mosapride, leading to the formation of this compound, show notable differences between humans and rats, with particularly marked sex-related variations observed in rats.

In humans, after oral administration of Mosapride, the peak plasma concentration (Cmax) of the this compound metabolite is approximately one-sixth of that of the unchanged parent drug.

In contrast, the disposition in rats shows significant sex-dependent differences. In male rats, there is extensive first-pass metabolism of Mosapride, leading to a much higher plasma concentration of the this compound metabolite compared to the parent drug. The Cmax of this compound in male rats was found to be six times higher than that of Mosapride. Conversely, in female rats, the Cmax of the metabolite was only one-fifth of that of the parent compound. This pharmacokinetic difference is attributed to different activity levels of hepatic drug-metabolizing enzymes between the sexes in this species.

The table below provides a comparative view of the peak plasma concentration (Cmax) ratio of this compound to its parent compound, Mosapride.

SpeciesSexRatio of Cmax (this compound / Mosapride)
HumanMale/Female~1/6
RatMale~6/1
RatFemale~1/5

Impurity Profiling and Quality Control Considerations in Research

Identification and Characterization of Related Compounds/Impurities

Des-4-fluorobenzyl Mosapride (B1662829) is primarily formed in the liver through the metabolism of Mosapride, a process mediated by the cytochrome P450 3A4 enzyme. The main metabolic pathway involves dealkylation of the parent compound. ovid.com In addition to being a metabolite, its presence in research samples can be influenced by the synthesis process of Mosapride itself, as well as degradation under various storage conditions. google.comgoogle.com

The landscape of related compounds and potential impurities is diverse. During the synthesis of the parent drug, Mosapride, various process-related impurities can be introduced from starting materials or side reactions. google.com These may include compounds such as 3,5-Dichloro Mosapride and Des-chloro-Mosapride. daicelpharmastandards.com Furthermore, degradation of Mosapride can lead to other impurities, including Mosapride N-Oxide, which is also identified as a major metabolite alongside Des-4-fluorobenzyl Mosapride. daicelpharmastandards.comnih.govmedchemexpress.cn

Characterization of these related substances is crucial. Techniques such as mass spectrometry (MS) are fundamental in elucidating the structures of these compounds. For instance, in studies on rat plasma, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been used to identify metabolites based on their protonated molecular ions and product ions. ovid.comnih.gov

Table 1: Key Related Compounds and Metabolites of Mosapride

Compound Name Relationship to Mosapride Method of Formation/Origin
This compound Primary Active Metabolite Hepatic metabolism (CYP3A4), Dealkylation ovid.com
Mosapride N-Oxide Major Metabolite / Impurity Hepatic metabolism, Oxidation google.comdaicelpharmastandards.comnih.gov
3,5-Dichloro Mosapride Process Impurity Synthesis Side Reaction daicelpharmastandards.com
Des-chloro-Mosapride Process Impurity Synthesis Side Reaction daicelpharmastandards.com

Development of Analytical Standards for Research Purity Assessment

The development and use of well-characterized analytical standards are foundational for the accurate assessment of purity in research-grade this compound. Certified reference materials ensure the reliability and consistency of analytical data. lgcstandards.com

Suppliers of pharmaceutical standards provide this compound with a comprehensive Certificate of Analysis (CoA). daicelpharmastandards.comsynzeal.com This documentation includes detailed characterization data from a suite of analytical techniques, such as:

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural confirmation. daicelpharmastandards.com

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns. daicelpharmastandards.com

Infrared Spectroscopy (IR): To identify functional groups. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): To determine purity. daicelpharmastandards.comnih.gov

For quantitative analysis, particularly in biological matrices, stable isotope-labeled internal standards are invaluable. This compound-d5, a deuterated analog, is frequently used for this purpose. synzeal.comlgcstandards.com The incorporation of deuterium (B1214612) atoms enhances stability and minimizes isotopic interference in mass spectrometry-based assays, leading to improved accuracy and reproducibility. chem960.com These labeled standards are essential for pharmacokinetic studies and require high chemical purity to ensure precise calibration and validation of analytical methods. chem960.com

Methodologies for Purity and Traceability Analysis in Research Samples

A variety of sophisticated analytical methodologies are employed to determine the purity of this compound and to quantify its presence in complex research samples, such as biological fluids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. An isocratic reversed-phase HPLC (RP-HPLC) method has been developed for the purity evaluation of the parent compound, Mosapride citrate (B86180), which is also capable of detecting process-related impurities at trace levels. nih.gov Such methods are validated for accuracy, precision, linearity, and limits of detection and quantification, making them suitable for quality assurance. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous quantification of Mosapride and its metabolites, including this compound, in rat plasma. nih.gov This high-throughput technique allows for the achievement of very low limits of quantification (LLOQ), on the order of nanograms per milliliter (ng/mL), which is critical for pharmacokinetic profiling. nih.govchem960.com

Table 2: Example UPLC-MS/MS Method Parameters for Metabolite Analysis

Parameter Specification Reference
Chromatographic Column BEH C18 (100 mm × 2.1 mm, 1.7 μm) nih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and 0.2% formic acid in water nih.gov
Detection Tandem mass spectrometry with positive electrospray ionization (ESI) nih.gov
Monitoring Mode Multiple Reaction Monitoring (MRM) nih.gov
Monitored Ion Transition (M1) m/z 314→198 nih.gov

| Lower Limit of Quantitation (LLOQ) | 0.75 ng/mL in rat plasma | nih.gov |

Other advanced techniques such as quantitative NMR (qNMR) , including ¹⁹F NMR, have been explored for the content determination of fluorine-containing compounds like Mosapride and could be applicable to its des-fluorobenzyl metabolite. nih.gov For solid-state characterization, methods like single-crystal X-ray diffraction and Differential Scanning Calorimetry (DSC) can be used to study solvates and polymorphs, which can impact the stability and impurity profile of a research compound. researchgate.net These comprehensive analytical strategies are essential for ensuring the quality, purity, and traceability of this compound used in research.

Advanced Research Topics and Methodologies

Structure-Activity Relationship (SAR) Studies of Des-4-fluorobenzyl Mosapride (B1662829) and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For Des-4-fluorobenzyl mosapride, SAR investigations are crucial for elucidating the contribution of its specific structural features to its pharmacological effects, primarily its activity at serotonin (B10506) 5-HT4 receptors.

Detailed Research Findings: Key research has focused on comparing the activity of this compound with its parent compound, mosapride, to understand the role of the 4-fluorobenzyl moiety.

Role of the 4-fluorobenzyl Group: The defining structural difference between mosapride and its primary metabolite is the absence of the N-(4-fluorobenzyl) group on the morpholine (B109124) ring. Studies involving the synthesis and biological evaluation of mosapride metabolites have demonstrated that the serotonin 5-HT4 receptor agonistic activities of these metabolites, including this compound, are lower than that of the parent mosapride. This finding strongly indicates that the 4-fluorobenzyl group is a critical pharmacophore for potent agonistic activity at the 5-HT4 receptor.

Affinity for 5-HT4 Receptors: While the metabolite's activity is reduced, it remains an active compound. Mosapride itself exhibits a high affinity for 5-HT4 receptors, with studies showing its ability to inhibit the binding of selective 5-HT4 receptor radioligands. The removal of the bulky, lipophilic 4-fluorobenzyl group likely alters the molecule's binding orientation and affinity within the receptor's active site, leading to attenuated signal transduction.

Implications for Analog Design: The SAR data derived from comparing mosapride and this compound provide valuable insights for the design of new analogs. It suggests that modifications to the N-substituent on the morpholine ring can significantly modulate 5-HT4 receptor activity. Future research on analogs could explore other substituents to optimize potency, selectivity, and pharmacokinetic properties.

The core finding from SAR studies is summarized in the table below:

CompoundKey Structural Feature5-HT4 Receptor Agonist ActivitySAR Implication
Mosapride Contains N-(4-fluorobenzyl) groupPotent AgonistThe 4-fluorobenzyl group is crucial for high potency.
This compound Lacks N-(4-fluorobenzyl) groupActive, but less potent than mosaprideThe N-dealkylation leads to a reduction in agonist activity.

Investigation of Stereoisomers and Enantiomeric Activities

Chirality plays a significant role in pharmacology, as different stereoisomers (enantiomers) of a drug can exhibit distinct pharmacological and pharmacokinetic profiles. Mosapride is administered clinically as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers. Consequently, its metabolite, this compound, also exists in enantiomeric forms.

Detailed Research Findings:

Enantiomers of Parent Compound (Mosapride): Studies on the optical isomers of mosapride have shown that the (S)- and (R)-enantiomers are essentially equipotent in their serotonin 5-HT4 receptor agonistic activity. This suggests a lack of significant stereoselectivity for the parent drug at its primary target receptor.

Analysis of Metabolite Enantiomers: The importance of studying the stereoisomers of the metabolite is recognized in the scientific community. A simple and reproducible high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous analysis of the enantiomers of both mosapride and its Des-4-fluorobenzyl metabolite (M-1) in plasma. The successful development of such an enantioselective assay underscores the need to understand the pharmacokinetic profiles of the individual enantiomers of the metabolite, as they could be formed or eliminated at different rates.

Potential for Stereoselective Effects: Although the enantiomers of the parent drug show similar activity, it cannot be assumed that the same applies to the metabolite or its interactions with other biological targets. Enantiomers can differ in their metabolic pathways and potential for adverse effects. The availability of analytical methods to separate and quantify the enantiomers of this compound is the first critical step in investigating any potential stereoselective activity or pharmacokinetics.

Computational Chemistry and Modeling Approaches

While specific computational studies focusing solely on this compound are not widely published, computational chemistry and molecular modeling are powerful tools used to investigate related compounds and can be applied to understand this metabolite. These in silico methods provide insights into drug-receptor interactions at an atomic level, helping to rationalize observed biological activities.

Methodologies and Potential Applications:

Molecular Docking: This technique could be used to predict the binding pose of this compound within the active site of a 5-HT4 receptor homology model. By comparing its docked conformation and calculated binding energy with that of the more potent parent compound, mosapride, researchers could generate hypotheses to explain the observed difference in activity. The model could reveal, for example, that the 4-fluorobenzyl group of mosapride engages in specific hydrophobic or π-stacking interactions with receptor residues that are lost in the metabolite, leading to a less stable drug-receptor complex and reduced efficacy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be performed to study the dynamic behavior of the metabolite-receptor complex over time. These simulations can assess the stability of the binding pose and reveal conformational changes in the receptor upon ligand binding. Such studies could help determine whether this compound is less effective at stabilizing the active conformation of the 5-HT4 receptor required for G-protein coupling and downstream signaling.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling could be applied to a series of mosapride analogs, including this compound, to build a mathematical model that correlates structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) with 5-HT4 receptor activity. This model could then be used to predict the activity of novel, yet-to-be-synthesized analogs.

Translational Research Implications in Preclinical Models

Translational research aims to bridge the gap between basic preclinical findings and clinical applications. Preclinical studies in animal models are essential for understanding a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), providing a basis for predicting its behavior in humans.

Detailed Research Findings from Preclinical Models:

Pharmacokinetics in Rats: The pharmacokinetics of mosapride and its Des-4-fluorobenzyl metabolite (M-1) have been investigated in rats. These studies revealed significant sex-related differences. After oral administration, the maximum plasma concentration (Cmax) of the metabolite was markedly higher than the parent drug in male rats, whereas the opposite was observed in female rats. This suggests a more extensive first-pass metabolism of mosapride to its des-fluorobenzyl form in males. Such findings are critical for designing and interpreting clinical trials, highlighting that sex could be a significant variable in the drug's disposition.

Interactive Table: Sex-Dependent Pharmacokinetics in Rats (Oral Dose) Data based on findings from Sakashita et al., 1993.

SpeciesSexCompoundCmax (ng/mL)Ratio (Metabolite/Parent)
RatMaleMosapride446.3
RatMaleThis compound (M-1)277
RatFemaleMosapride7880.19
RatFemaleThis compound (M-1)149

Tissue Distribution and Excretion: Studies in rats show that mosapride and its metabolites are distributed widely and rapidly into various tissues. This compound is a major excretory product, with significant amounts recovered in urine, feces, and bile. Understanding the distribution to target tissues (gastrointestinal tract) and potential sites of toxicity is a key translational goal.

Relevance of Animal Models to Humans: A crucial aspect of translational research is validating the animal model. The metabolic pathways of mosapride have been studied in both rats and humans. These comparative studies have found that, with minor exceptions, the metabolites identified in humans are also found in rats. This "little qualitative species difference" in metabolism suggests that the rat is a relevant preclinical model for studying the disposition of mosapride and provides greater confidence in extrapolating pharmacokinetic data to humans.

Pharmacological Activity: The activity of the metabolite has been confirmed in preclinical models. For instance, both mosapride and its primary metabolite have been shown to have effects in a rat model of restraint stress-induced colonic dysfunction. Furthermore, both compounds have been identified as partial agonists at human 5-HT4 receptors expressed in cardiac tissue preparations, an important finding with translational implications for cardiovascular safety assessment.

Conclusion and Future Research Perspectives

Summary of Current Understanding of Des-4-fluorobenzyl Mosapride's Role

Des-4-fluorobenzyl mosapride (B1662829) is recognized as the principal and pharmacologically active metabolite of the gastroprokinetic agent, mosapride. tandfonline.commedchemexpress.com Its formation occurs in the liver primarily through a dealkylation reaction where the 4-fluorobenzyl group is removed from the parent mosapride molecule. researchgate.net This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform. patsnap.com

Unanswered Questions and Emerging Research Avenues

Despite the foundational understanding of this compound, several questions remain unanswered, opening new avenues for targeted research.

Clinical Significance of 5-HT3 Antagonism: The clinical relevance of the metabolite's 5-HT3 antagonism to mosapride's efficacy and tolerability profile is not fully elucidated. Research is needed to determine the extent to which this metabolite-driven effect contributes to reducing symptoms like nausea, bloating, or visceral pain in patients with functional dyspepsia or GERD, and how it compares to co-administering a 5-HT4 agonist with a separate 5-HT3 antagonist. science.govnih.gov

Pharmacogenetics of Metabolism: The metabolism of mosapride to this compound is heavily dependent on the CYP3A4 enzyme. patsnap.com The impact of genetic polymorphisms in the CYP3A4 gene on the rate of formation and plasma concentrations of this metabolite is an area ripe for investigation. Such studies could help explain inter-individual variability in patient responses to mosapride and identify potential drug-gene interactions.

Central Nervous System (CNS) Activity: While mosapride's effects are primarily considered peripheral within the gastrointestinal tract, the ability of this compound to cross the blood-brain barrier and exert any central 5-HT3 antagonist effects is unknown. Investigating the CNS penetration and potential central activities could uncover new therapeutic applications or explain certain side effects.

Potential for Novel Therapeutic Development Based on Metabolite Research

The unique pharmacological profile of this compound presents intriguing possibilities for the development of new therapeutic agents.

Development of a Dual-Action Compound: The combined 5-HT4 agonist and 5-HT3 antagonist profile of mosapride and its primary metabolite is a key therapeutic advantage. Future drug design could focus on creating single molecules that are optimized for potent, balanced activity at both receptors. Such a compound could offer superior efficacy for complex gastrointestinal disorders like irritable bowel syndrome (IBS), where both motility and visceral sensation are key targets.

Isolating 5-HT3 Antagonism: this compound itself could serve as a lead compound for the development of novel 5-HT3 antagonists. By modifying its structure to eliminate any residual 5-HT4 agonist activity, researchers could potentially develop a selective 5-HT3 antagonist with a different pharmacokinetic or safety profile compared to existing agents in the class. This could be particularly useful for conditions where prokinetic activity is not desired.

Metabolite-centric Drug Design: A deeper understanding of the metabolic pathway could inform the design of "soft drugs" or "pro-drugs" of this compound. A pro-drug approach could be used to improve the oral bioavailability, alter the pharmacokinetic profile, or target the delivery of the active metabolite to specific regions of the gastrointestinal tract, potentially enhancing efficacy and reducing systemic exposure. Research into other, less-studied metabolites of mosapride may also reveal new compounds with therapeutic potential. tandfonline.comtandfonline.com

By focusing on these unanswered questions and leveraging the distinct properties of this compound, future research can not only refine the clinical use of mosapride but also pave the way for a new generation of targeted therapies for functional gastrointestinal disorders.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Des-4-fluorobenzyl Mosapride, and how can they be validated experimentally?

  • Methodology : Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (C₁₄H₂₀N₃O₃Cl, MW 313.78). Purity can be assessed via HPLC with UV detection, using a C18 column and acetonitrile/water gradient elution. Reference synthetic protocols from validated chemical databases or peer-reviewed syntheses .

Q. What in vitro models are suitable for assessing this compound’s activity on 5-HT4 receptors?

  • Methodology : Use isolated atrial preparations from transgenic mice overexpressing human 5-HT4 receptors (5-HT4-TG) to test contractile force and beating rate. Compare responses to wild-type (WT) controls. Include phosphodiesterase III inhibitors (e.g., cilostamide) to amplify signal transduction in human atrial tissues .

Q. How can researchers quantify this compound and its metabolites in biological samples?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Validate assays for sensitivity, specificity, and linearity across physiological concentration ranges (e.g., 1–100 ng/mL). Reference protocols from pharmacokinetic studies on Mosapride derivatives .

Advanced Research Questions

Q. How does this compound’s partial agonism at 5-HT4 receptors influence experimental design in cardiac vs. gastrointestinal studies?

  • Methodology : In cardiac models (e.g., human right atrial preparations), pre-treat tissues with serotonin to saturate receptors, then apply increasing Mosapride concentrations to observe displacement effects. In gastrointestinal models, assess tight junction protein expression (e.g., occludin, ZO-1) via Western blotting to evaluate MAP kinase modulation .

Q. What experimental strategies address contradictions in reported 5-HT4 receptor affinity between transgenic and wild-type models?

  • Methodology : Conduct competitive binding assays using radiolabeled serotonin ([³H]-5-HT) in both 5-HT4-TG and WT tissues. Compare IC₅₀ values and receptor density via Scatchard analysis. Validate findings with selective 5-HT4 antagonists (e.g., GR 125487) to confirm receptor specificity .

Q. How does this compound compare to other 5-HT4 agonists (e.g., tegaserod) in reversing intestinal epithelial barrier dysfunction?

  • Methodology : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) after inflammatory cytokine exposure. Compare Mosapride’s efficacy in inhibiting p38 and ERK1/2 phosphorylation via phosphoprotein assays .

Q. What are the implications of Mosapride’s metabolites (e.g., des-4-fluorobenzyl derivative) on its pharmacokinetic profile?

  • Methodology : Administer Mosapride citrate to animal models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites. Calculate elimination half-life (t₁/₂) and area under the curve (AUC) to assess bioavailability .

Data Contradiction and Analysis

Q. Why does this compound exhibit cardiac activity in 5-HT4-TG mice but not in WT models?

  • Analysis : The 5-HT4-TG model overexpresses human receptors, enhancing signal detection. In WT mice, endogenous receptor density may be too low for Mosapride’s partial agonism to produce measurable effects. Use receptor knockout models or siRNA silencing to confirm target specificity .

Q. How to reconcile Mosapride’s dual role as a partial agonist and antagonist in different experimental contexts?

  • Analysis : In serotonin-saturated systems (e.g., pre-treated atrial tissues), Mosapride acts as a competitive antagonist by displacing serotonin. In low-serotonin environments, it exhibits partial agonism. Design concentration-response curves under varying serotonin levels to contextualize effects .

Experimental Design Tables

Parameter Cardiac Studies Gastrointestinal Studies
Model System 5-HT4-TG mouse atriaCaco-2 cell monolayers
Key Endpoint Force of contraction (mN)Transepithelial resistance (Ω·cm²)
Pharmacological Tool Cilostamide (PDE3 inhibitor)TNF-α/IL-1β cytokine cocktail
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-4-fluorobenzyl mosapride
Reactant of Route 2
Reactant of Route 2
Des-4-fluorobenzyl mosapride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.